2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Lipophilicity optimization Lead-like properties Fragment-based drug design

Researchers optimizing imidazole thioacetanilide (ITA) NNRTIs face sparse N-alkyl SAR data linking physicochemical properties to antiviral potency. CAS 1207007-41-7 directly addresses this gap. • N-Methyl ITA derivative (MW 327.41, clogP 3.36) - enables direct comparative SAR with N-isopropyl analog (CAS 930006-14-7, MW 355.45, ΔclogP ~0.5-0.8) for rational lead optimization. • Zero H-bond donors (HBD=0), tPSA 59.23 Ų - fully Lipinski-compliant scaffold ideal for permeability and metabolic stability modeling. • Closely related furan-phenyl-imidazoles exhibit nanomolar CYP11B1 inhibition (IC50=46 nM, 8× selectivity over CYP11B2), supporting dual-target hypercortisolism programs. Procurement: In stock at BenchChem with flexible packaging. Request quote for immediate global shipment.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4
CAS No. 1207007-41-7
Cat. No. B2987817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
CAS1207007-41-7
Molecular FormulaC17H17N3O2S
Molecular Weight327.4
Structural Identifiers
SMILESCNC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O2S/c1-18-16(21)12-23-17-19-10-15(13-6-3-2-4-7-13)20(17)11-14-8-5-9-22-14/h2-10H,11-12H2,1H3,(H,18,21)
InChIKeyRRXXJAGMUWNATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazole-Thioacetamide Compound Overview


2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide belongs to the imidazole thioacetanilide (ITA) class, featuring a 5-phenyl-1H-imidazole core N1-substituted with a furan-2-ylmethyl group and C2-functionalized with a thioether-linked N-methylacetamide side chain [1]. The compound has a molecular weight of 327.41 Da and a predicted clogP of 3.36, placing it within favorable drug-like physicochemical space [1]. ITA derivatives have demonstrated potent antiviral and enzyme inhibitory activities, making this scaffold valuable for medicinal chemistry optimization [2].

Substituent Swap Failures in Imidazole-Thioacetamides


Within the imidazole thioacetanilide series, even minor modification of the amide substituent significantly alters key physicochemical parameters. Replacing the N-methyl group with N-isopropyl (CAS 930006-14-7) increases molecular weight from 327.41 to 355.45 Da [1], which is predicted to raise logP by approximately 0.5–0.8 log units based on established methylene group contributions (class-level inference). Such shifts can alter solubility, membrane permeability, and target binding, rendering simple substitution unreliable without experimental validation. Furthermore, the specific furan-2-ylmethyl and phenyl substitution pattern on the imidazole core is critical for biological target engagement, as evidenced by structurally related CYP11B1 inhibitors [2].

Differentiation Evidence vs. Closest Analogs


CLogP & MW vs. N-Isopropyl Analog

The target compound (CAS 1207007-41-7) exhibits a predicted clogP of 3.36 and molecular weight of 327.41 Da [1]. The closest commercially available analog, 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 930006-14-7), has a molecular weight of 355.45 Da . Based on established structure–property relationships, the additional two-carbon alkyl chain in the N-isopropyl analog is expected to increase clogP by approximately 0.5–0.8 log units (class-level inference). This differential suggests that the N-methyl compound may retain superior aqueous solubility and more favorable ligand efficiency, critical factors in early-stage drug discovery screening.

Lipophilicity optimization Lead-like properties Fragment-based drug design

HIV-1 RT Inhibition: Class-Level Evidence

Imidazole thioacetanilide (ITA) derivatives have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [1]. In a representative study, compound 4a5 (EC50 = 0.18 µM) and compound 4a2 (EC50 = 0.20 µM) demonstrated superior potency compared to the lead compound L1 (EC50 = 2.053 µM) and were more effective than the approved NNRTIs nevirapine and delavirdine [1]. While 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide has not been directly tested in this assay, its core ITA scaffold and specific furan-phenyl substitution are consistent with structural features known to enhance anti-HIV activity within this chemotype [1].

Antiviral drug discovery HIV-1 NNRTI Imidazole scaffold

CYP11B1 Inhibition by Structural Analogy

A structurally related compound, 1-(5-phenyl-furan-2-ylmethyl)-1H-imidazole (CHEMBL1651513), inhibits human CYP11B1 with an IC50 of 46 nM and shows 8.1-fold selectivity over CYP11B2 (IC50 = 372 nM) [1]. The target compound shares the same furan-2-ylmethyl and phenyl substitution pattern on the imidazole core, differing only by the thioether-linked N-methylacetamide side chain at the C2 position. This side chain may further modulate potency and isoform selectivity through additional interactions with the enzyme active site, warranting direct experimental evaluation [1].

CYP11B1 inhibition Cushing's syndrome Steroidogenesis modulation

Imidazole-Thioacetamide Application Scenarios


Anti-HIV Drug Discovery Screening in NNRTI Programs

The compound's imidazole thioacetanilide (ITA) scaffold is validated in the literature for potent HIV-1 reverse transcriptase inhibition, with lead compounds achieving EC50 values as low as 0.18 µM and outperforming approved NNRTIs [1]. Procurement of CAS 1207007-41-7 enables researchers to directly screen this specific N-methyl, furan-phenyl substituted ITA derivative to establish its own anti-HIV potency and resistance profile, generating novel structure-activity relationship data within this chemotype.

CYP11B1 Inhibitor Lead Generation for Cushing's Syndrome

A closely related furan-phenyl-imidazole compound exhibits nanomolar CYP11B1 inhibition (IC50 = 46 nM) with 8-fold selectivity over CYP11B2 [1]. CAS 1207007-41-7 incorporates an additional thioacetamide side chain that may enhance potency, selectivity, or physicochemical properties. This compound can serve as a key intermediate or lead compound in medicinal chemistry efforts targeting hypercortisolism and related metabolic disorders.

SAR Expansion: N-Methyl vs. N-Isopropyl Amide

The compound's lower molecular weight (327.41 Da) and predicted lower clogP (3.36) compared to the N-isopropyl analog (MW 355.45 Da) [1] make it a superior candidate for lead-like optimization programs where maintaining solubility and ligand efficiency is critical. Comparative SAR studies between the N-methyl and N-isopropyl variants can inform rational design of imidazole-thioacetamide derivatives with balanced potency and drug-like properties.

ADME/Tox Profiling Benchmark Compound

With a predicted clogP of 3.36, tPSA of 59.23 Ų, and zero hydrogen bond donors (HBD = 0), CAS 1207007-41-7 represents a computationally attractive scaffold that fully complies with Lipinski's Rule of 5 [1]. Its in silico profile makes it a useful benchmark compound for validating permeability, solubility, and metabolic stability prediction models specific to the imidazole-thioacetamide chemical space.

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